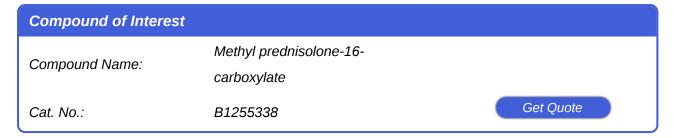


# Application Note: HPLC-UV Method for the Quantification of Methylprednisolone-16-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This application note details a robust and validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the quantitative analysis of Methylprednisolone-16-carboxylate. This method is crucial for the pharmaceutical industry, enabling accurate quantification in bulk drug substances, pharmaceutical dosage forms, and for monitoring in stability studies. The described protocol provides a straightforward and reproducible approach, ensuring high sensitivity, linearity, and precision in line with ICH guidelines.

#### Introduction

Methylprednisolone is a potent synthetic glucocorticoid used for its anti-inflammatory and immunosuppressive properties. During its synthesis, storage, or metabolism, various related substances and degradation products can emerge, one of which is Methylprednisolone-16-carboxylate. The presence and quantity of such impurities must be meticulously monitored to ensure the safety and efficacy of the final drug product. A reliable analytical method is therefore essential for its quantification. This document provides a detailed protocol for an HPLC-UV method specifically tailored for the analysis of Methylprednisolone-16-carboxylate.



# **Experimental Protocol**

This section provides a detailed methodology for the quantification of Methylprednisolone-16-carboxylate using an HPLC-UV system.

## **Materials and Reagents**

- Reference Standard: Methylprednisolone-16-carboxylate (Purity ≥ 98%)
- Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (HPLC Grade, filtered and degassed)
- Acids: Orthophosphoric acid (AR Grade)
- Sample: Bulk drug or pharmaceutical formulation containing Methylprednisolone

## **Equipment**

- High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, pump, autosampler, and column oven.
- Data acquisition and processing software.
- Analytical balance
- · Volumetric flasks and pipettes
- Syringe filters (0.45 μm)

#### **Chromatographic Conditions**

A summary of the optimal chromatographic conditions is presented in the table below.



Parameter	Condition
Column	C18 (250 mm x 4.6 mm, 5 μm particle size)
Mobile Phase	Acetonitrile and 0.1% v/v Orthophosphoric Acid in Water (75:25 v/v)[1]
Flow Rate	1.0 mL/min[1]
Injection Volume	20 μL[2][3]
Column Temperature	50 °C[4][5]
Detection Wavelength	245 nm[1]
Run Time	Approximately 10 minutes

# **Preparation of Solutions**

Standard Stock Solution (100  $\mu$ g/mL): Accurately weigh 10 mg of Methylprednisolone-16-carboxylate reference standard and transfer it into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of  $0.1 - 40 \,\mu g/mL.[1]$ 

Sample Preparation: Accurately weigh a quantity of the sample equivalent to 10 mg of Methylprednisolone and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter before injection.

# **Method Validation Summary**

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.

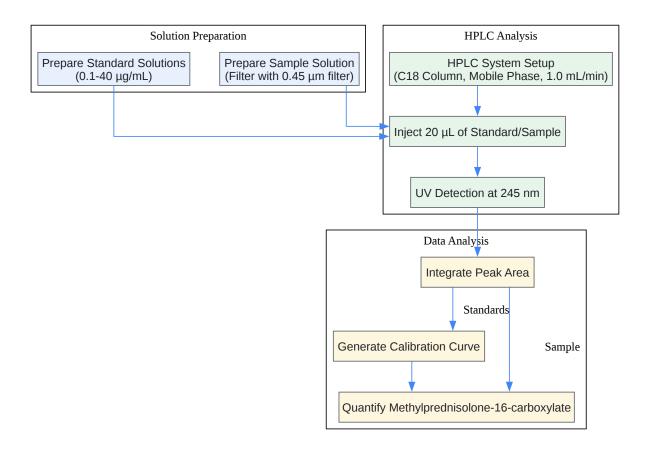


Validation Parameter	Result
Linearity (μg/mL)	0.1 - 40[1]
Correlation Coefficient (r²)	> 0.999[1][4][6]
Limit of Detection (LOD)	0.017% w/w[4][6]
Limit of Quantification (LOQ)	0.05% w/w[4][6]
Accuracy (% Recovery)	99.1% - 104.8%[4][6]
Precision (%RSD)	< 2%[1][4][6]
Specificity	No interference from blank, placebo, and other related impurities was observed. The method is stability-indicating.[1][4][6]

# **Experimental Workflow Diagram**

The following diagram illustrates the logical workflow of the HPLC-UV analysis for the quantification of Methylprednisolone-16-carboxylate.





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Caption: Experimental workflow for the quantification of Methylprednisolone-16-carboxylate.

# Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship in a stability-indicating HPLC method development and validation process.





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Caption: Logical flow of stability-indicating HPLC method development and validation.

#### Conclusion

The HPLC-UV method described in this application note is demonstrated to be simple, accurate, and robust for the quantification of Methylprednisolone-16-carboxylate. The method's validation in accordance with ICH guidelines confirms its suitability for routine quality control and stability testing in the pharmaceutical industry. The clear separation of the analyte from other potential impurities makes it a reliable stability-indicating method.

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